1-Bromo-2-nitroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-nitroethane is an organic compound with a molecular weight of 153.96 . . The IUPAC name for this compound is 1-bromo-2-nitroethane .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-nitroethane is 1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 . This code provides a specific identifier for the molecular structure of the compound.Scientific Research Applications
Recovery and Purification
1-Bromo-2-nitroethane, referred to as G-1 in several studies, is a high-value pharmaceutical compound. It has been effectively separated from waste ethanol through nanofiltration, indicating its potential for recovery and reuse in the pharmaceutical industry. This process exhibits not only technical feasibility but also economic viability, proving its importance in sustainable pharmaceutical practices (Martínez et al., 2012).
Crystal Recovery from Waste Streams
Membrane crystallization has been explored as a technique to recover 1-Bromo-2-nitroethane in its crystalline form from waste aqueous solutions. This method has shown promise in allowing operations with higher concentrations due to the increased solubility of its mixture form, Vitrofural, in water. This innovative technique paves the way for efficient recovery of valuable pharmaceutical compounds from waste streams (Martínez et al., 2014).
Synthesis of Enantiomerically Enriched Compounds
The compound has been central to the synthesis of highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols. This synthesis is achieved through the direct condensation of aldehydes with bromonitromethane in the presence of catalytic copper(ii) acetate and specific ligands, showcasing the compound's versatility in creating enantiomerically rich substances for pharmaceutical use (Blay, Hernandez‐Olmos, & Pedro, 2008).
Catalytic Reactions and Synthesis
1-Bromo-2-nitroethane has been used in catalytic reactions to synthesize 2-nitroamines with high anti selectivity and excellent stereoselectivity. This demonstrates its crucial role in chemical reactions that require precise control over the stereochemistry of the products, further indicating its importance in synthesizing complex organic molecules (Soengas et al., 2012).
properties
IUPAC Name |
1-bromo-2-nitroethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRJYFQJICTJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-nitroethane |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.